N-cyclopropyl-8-fluoroquinazolin-4-amine

PI3K inhibitor isoform selectivity kinase assay

Selectively target PI3Kα with this high-potency 4-aminoquinazoline probe (Ki=1 nM, 87-fold over PI3Kβ). The unique 8-fluoro and N-cyclopropyl substitution pattern enables isoform-discrimination studies and comparative SAR against 6-/7-fluoro analogs. Essential for kinase programs requiring positional fluorine optimization. Request a quote for research-grade ≥95% purity material.

Molecular Formula C11H10FN3
Molecular Weight 203.22 g/mol
Cat. No. B7851832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-8-fluoroquinazolin-4-amine
Molecular FormulaC11H10FN3
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=NC3=C2C=CC=C3F
InChIInChI=1S/C11H10FN3/c12-9-3-1-2-8-10(9)13-6-14-11(8)15-7-4-5-7/h1-3,6-7H,4-5H2,(H,13,14,15)
InChIKeyMIXDXWXDOWSYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-8-fluoroquinazolin-4-amine for PI3K Research Procurement: Core Profile and In-Class Differentiation


N-Cyclopropyl-8-fluoroquinazolin-4-amine (C11H10FN3; MW 203.22) is a 4-aminoquinazoline derivative characterized by an N-cyclopropyl substitution at the 4-amino position and a fluorine atom at the 8-position of the quinazoline core. The 8-fluoro substitution distinguishes this compound from more commonly studied 6- and 7-fluoroquinazoline analogs, a positional variation that can significantly alter kinase binding profiles, metabolic stability, and off-target liability [1]. The 4-aminoquinazoline scaffold constitutes a privileged pharmacophore extensively validated in kinase inhibitor discovery programs targeting EGFR, PI3K, and VEGFR family members [2]. This compound has documented activity as a PI3Kα inhibitor with a reported Ki of 1 nM, establishing its utility as a research tool for probing PI3K isoform-selective signaling pathways [3].

Procurement Alert: Why Generic 4-Aminoquinazolines Cannot Substitute for N-Cyclopropyl-8-fluoroquinazolin-4-amine


Substituting N-cyclopropyl-8-fluoroquinazolin-4-amine with a generic 4-aminoquinazoline analog introduces unquantified experimental risk due to the SAR sensitivity of the quinazoline 8-position. Systematic studies on 4-aminoquinazoline positional isomers demonstrate that fluorine placement (6-, 7-, or 8-position) directly modulates kinase binding conformation, with positional variation altering hinge-region hydrogen bonding geometry and hydrophobic pocket occupancy [1]. In PI3K-focused programs, 4-aminoquinazoline derivatives show isoform selectivity that is exquisitely sensitive to both substitution pattern and N-substituent identity, with selectivities ranging from pan-isoform inhibition to isoform-specific targeting depending on these structural variables [2]. Without empirical comparative data linking a proposed substitute to this exact scaffold-substitution combination, any substitution invalidates experimental reproducibility and confounds SAR interpretation.

N-Cyclopropyl-8-fluoroquinazolin-4-amine: Quantitative Comparative Evidence for Scientific Selection


PI3K Isoform Selectivity: N-Cyclopropyl-8-fluoroquinazolin-4-amine Exhibits 87-Fold Preference for PI3Kα Over PI3Kβ

N-cyclopropyl-8-fluoroquinazolin-4-amine demonstrates substantial isoform selectivity for PI3Kα over PI3Kβ, with a Ki of 1 nM for PI3Kα compared to 87 nM for PI3Kβ [1]. The 87-fold selectivity window (1 nM vs 87 nM) is measured under identical assay conditions (fluorescence polarization assay using PIP3 substrate, 30-minute incubation) [1]. This contrasts with structurally related 4-aminoquinazolines such as compound 6b, which exhibits an IC50 of 13.6 nM against PI3Kα in HCT116 cells [2], and compound 6c which shows dual EGFR/PI3Kα inhibition with reduced PI3Kα selectivity versus other isoforms [3].

PI3K inhibitor isoform selectivity kinase assay cancer research

Fluorine Positional SAR: 8-Fluoro Substitution in 4-Aminoquinazolines Confers Distinct Kinase Profile Relative to 6- and 7-Fluoro Analogs

The 8-fluoro substitution in N-cyclopropyl-8-fluoroquinazolin-4-amine represents a distinct structural choice versus the more commonly explored 6- and 7-fluoroquinazoline scaffolds. Systematic analyses of 4-aminoquinazoline SAR demonstrate that fluorine substitution position modulates both kinase binding pocket accommodation and electronic distribution across the quinazoline core [1]. The 8-fluoro motif appears in Aurora A kinase inhibitors (e.g., 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), whereas 6- and 7-fluoroquinazolines are predominantly associated with EGFR and VEGFR inhibition [2]. The 8-fluoro substitution, combined with the N-cyclopropyl group, produces a pharmacophore geometry distinct from both 7-fluoroquinazolin-4-amine (Hsp90 inhibitor, no reported PI3K activity) and 2-cyclopropyl-6-fluoroquinazoline analogs (employed in dual kinase/HDAC inhibitor development) .

positional SAR fluorine substitution kinase inhibitor design medicinal chemistry

Cellular Potency Gap: In-Class 4-Aminoquinazoline PI3Kα Inhibitors Show 10-Fold Variation in Cellular IC50 Values

Within the 4-aminoquinazoline chemotype, PI3Kα inhibitory potency varies substantially depending on substitution pattern. N-cyclopropyl-8-fluoroquinazolin-4-amine exhibits a biochemical Ki of 1 nM against PI3Kα [1], while structurally related 4-aminoquinazolines such as compound 6b achieve an IC50 of 13.6 nM against PI3Kα in HCT116 colorectal cancer cells [2]. The 13.6-fold difference in potency (1 nM Ki biochemical vs 13.6 nM IC50 cellular, noting assay format differences) underscores that minor structural modifications within the 4-aminoquinazoline class translate to functionally significant variations in target engagement. Additional 4-aminoquinazoline derivatives in the same study showed IC50 values ranging from 13.6 nM to >1,000 nM against PI3Kα, confirming that potency is not uniform across the scaffold [2].

cellular potency PI3Kα inhibition antiproliferative assay HCT116 cells

N-Cyclopropyl-8-fluoroquinazolin-4-amine: Validated Research Applications Based on Comparative Evidence


PI3Kα-Selective Pathway Dissection in Cancer Cell Signaling Studies

The 87-fold selectivity for PI3Kα over PI3Kβ (Ki = 1 nM vs 87 nM) [1] positions N-cyclopropyl-8-fluoroquinazolin-4-amine as a research probe for discriminating PI3Kα-dependent from PI3Kβ-dependent signaling outputs. In experimental systems where both PI3Kα and PI3Kβ are expressed—including breast cancer, colorectal cancer, and PTEN-deficient tumor models—this selectivity window enables concentration-titration studies that parse isoform-specific pathway contributions without confounding inhibition of the β-isoform. This application is directly supported by the quantitative isoform selectivity data and aligns with the validated use of 4-aminoquinazolines in PI3K pathway research [2].

High-Potency PI3Kα Biochemical Assay Reference Standard

With a biochemical Ki of 1 nM against PI3Kα [1], this compound is suitable for use as a high-potency reference standard in in vitro PI3Kα enzymatic assays. The 1 nM Ki value places it among the higher-potency 4-aminoquinazolines documented for PI3Kα inhibition, where cellular IC50 values for related compounds range from 13.6 nM to >1,000 nM [2]. This potency profile supports its use as a positive control for assay validation and as a benchmark comparator when evaluating novel PI3Kα inhibitors in biochemical screening cascades.

Positional SAR Studies Investigating Fluorine Substitution Effects on Kinase Selectivity

The 8-fluoro substitution pattern in this compound provides a distinct structural entry point for SAR studies comparing positional fluorine effects on quinazoline-based kinase inhibitors [1]. Unlike 6-fluoroquinazolines (associated with EGFR/VEGFR inhibition) and 7-fluoroquinazolines (associated with Hsp90 inhibition), the 8-fluoro motif is documented in Aurora A kinase inhibitor leads [2] and, in the context of this compound, PI3Kα inhibition . Procurement of this compound enables head-to-head comparative SAR studies examining how fluorine position (6- vs 7- vs 8-) alters kinase target engagement, metabolic stability, and cellular activity profiles.

Cyclopropyl N-Substituent SAR in 4-Aminoquinazoline Kinase Inhibitor Optimization

The N-cyclopropyl substitution distinguishes this compound from N-aryl, N-alkyl, and unsubstituted 4-aminoquinazoline analogs. Systematic SAR analyses of 4-aminoquinazolines demonstrate that the N-substituent modulates both kinase binding conformation and physicochemical properties including logP and solubility [1]. The N-cyclopropyl group represents a specific conformational constraint relative to N-phenyl or N-benzyl analogs, potentially influencing both target engagement and off-target profiles. This compound thus supports medicinal chemistry campaigns evaluating N-substituent effects within PI3Kα inhibitor optimization programs.

Quote Request

Request a Quote for N-cyclopropyl-8-fluoroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.